N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide
Description
N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, an ethyl chain, and a pyrazolyl acetamide moiety
Properties
IUPAC Name |
N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-9(12-4-3-11(15)6-13(12)16)18-14(20)5-10-7-17-19(2)8-10/h3-4,6-9H,5H2,1-2H3,(H,18,20)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISBIPBRQUMWAZ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)CC2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Cl)Cl)NC(=O)CC2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide typically involves a multi-step process:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 2,4-dichlorophenyl intermediate through chlorination reactions.
Ethylation: The intermediate is then subjected to ethylation to introduce the ethyl group.
Pyrazole Formation: The next step involves the synthesis of the pyrazole ring, which is achieved through cyclization reactions.
Acetamide Formation: Finally, the pyrazole intermediate is reacted with acetic anhydride to form the acetamide group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-(1-methylpyrazol-4-yl)acetamide
- N-(2,4-dichlorophenyl)-2-(1-ethylpyrazol-4-yl)acetamide
- N-(2,4-dichlorophenyl)-2-(1-methylpyrazol-3-yl)acetamide
Uniqueness
N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 1-methylpyrazol-4-yl group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
